Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has a hydroxyl group at the 5th position, a methyl group at the 3’ position, and a carboxylate ester group at the 3rd position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of biphenyl compounds, including methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies. These methods include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . The choice of method depends on the desired yield, purity, and specific functional groups present in the target compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The methyl and hydroxyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH3) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Bisphenol A (BPA): A well-known biphenyl compound used in the production of plastics and resins.
Bisphenol F (BPF): Similar to BPA but with different substituents on the phenol rings.
Bisphenol E (BPE): Another biphenyl derivative with distinct functional groups.
Uniqueness: Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups provide versatility in chemical reactions and potential biological activities, setting it apart from other biphenyl compounds .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZWRZGHLSNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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